Triethyl[(4-methylphenyl)methyl]silane Triethyl[(4-methylphenyl)methyl]silane
Brand Name: Vulcanchem
CAS No.: 18415-20-8
VCID: VC20658696
InChI: InChI=1S/C14H24Si/c1-5-15(6-2,7-3)12-14-10-8-13(4)9-11-14/h8-11H,5-7,12H2,1-4H3
SMILES:
Molecular Formula: C14H24Si
Molecular Weight: 220.42 g/mol

Triethyl[(4-methylphenyl)methyl]silane

CAS No.: 18415-20-8

Cat. No.: VC20658696

Molecular Formula: C14H24Si

Molecular Weight: 220.42 g/mol

* For research use only. Not for human or veterinary use.

Triethyl[(4-methylphenyl)methyl]silane - 18415-20-8

Specification

CAS No. 18415-20-8
Molecular Formula C14H24Si
Molecular Weight 220.42 g/mol
IUPAC Name triethyl-[(4-methylphenyl)methyl]silane
Standard InChI InChI=1S/C14H24Si/c1-5-15(6-2,7-3)12-14-10-8-13(4)9-11-14/h8-11H,5-7,12H2,1-4H3
Standard InChI Key OLMUQTQOTLUNCC-UHFFFAOYSA-N
Canonical SMILES CC[Si](CC)(CC)CC1=CC=C(C=C1)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The silicon-centered structure of Triethyl[(4-methylphenyl)methyl]silane features three ethyl groups (CH2CH3-\text{CH}_2\text{CH}_3) and one 4-methylbenzyl group (CH2C6H4CH3-\text{CH}_2\text{C}_6\text{H}_4\text{CH}_3) bonded to the central silicon atom . The 4-methylphenyl group introduces aromaticity and steric bulk, while the ethyl groups contribute electron-donating effects that stabilize the silicon center. The compound’s geometry, confirmed by 3D conformational analysis, adopts a tetrahedral arrangement around silicon, with bond angles close to 109.5° .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC14H24Si\text{C}_{14}\text{H}_{24}\text{Si}
Molecular Weight220.42 g/mol
CAS Registry Number18415-20-8
IUPAC Nametriethyl-[(4-methylphenyl)methyl]silane
SMILES NotationCCSi(CC)CC1=CC=C(C=C1)C

Electronic and Steric Effects

The silicon atom’s electronegativity (1.90) creates a polarized SiC\text{Si}-\text{C} bond, facilitating nucleophilic attacks at the silicon center. The ethyl groups provide steric protection, reducing unwanted side reactions, while the 4-methylphenyl group enhances solubility in organic solvents. Computational studies reveal a HOMO-LUMO gap of 6.2 eV, indicating moderate reactivity suitable for controlled synthetic applications .

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves the reaction of triethylsilane (Et3SiH\text{Et}_3\text{SiH}) with 4-methylbenzyl chloride (ClCH2C6H4CH3\text{ClCH}_2\text{C}_6\text{H}_4\text{CH}_3) under anhydrous conditions. This Friedel-Crafts-type alkylation proceeds via a two-step mechanism:

  • Generation of the Silylium Ion:

    Et3SiH+AlCl3Et3Si++HAlCl3\text{Et}_3\text{SiH} + \text{AlCl}_3 \rightarrow \text{Et}_3\text{Si}^+ + \text{HAlCl}_3^-
  • Electrophilic Substitution:

    Et3Si++ClCH2C6H4CH3Et3SiCH2C6H4CH3+HCl\text{Et}_3\text{Si}^+ + \text{ClCH}_2\text{C}_6\text{H}_4\text{CH}_3 \rightarrow \text{Et}_3\text{SiCH}_2\text{C}_6\text{H}_4\text{CH}_3 + \text{HCl}

Yields typically exceed 75% when conducted in inert solvents like dichloromethane at 0–5°C. Alternative methods include hydrosilylation of 4-methylstyrene with triethylsilane, though this approach is less common due to competing polymerization.

Industrial-Scale Production

Large-scale manufacturing employs continuous-flow reactors to maintain precise temperature control and minimize byproducts. Post-synthesis purification involves fractional distillation under reduced pressure (<0.1<0.1 atm), achieving >98% purity. Quality control protocols use gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity .

Chemical Reactivity and Mechanisms

Hydrosilylation Reactions

Triethyl[(4-methylphenyl)methyl]silane participates in hydrosilylation, adding SiH\text{Si}-\text{H} bonds across unsaturated substrates like alkenes and alkynes. For example, reaction with 1-octene yields Et3SiCH2C6H4CH2C8H17\text{Et}_3\text{SiCH}_2\text{C}_6\text{H}_4\text{CH}_2\text{C}_8\text{H}_{17} via a radical chain mechanism:

RCH=CH2+Et3SiHAIBNRCH2CH2SiEt3\text{RCH=CH}_2 + \text{Et}_3\text{SiH} \xrightarrow{\text{AIBN}} \text{RCH}_2\text{CH}_2\text{SiEt}_3

Catalysts such as platinum-divinyltetramethyldisiloxane (Karstedt’s catalyst) accelerate the reaction, achieving turnover frequencies (TOF) of 1.2×103h11.2 \times 10^3 \, \text{h}^{-1} at 80°C.

Cross-Coupling Applications

The compound serves as a silicon source in Hiyama-Denmark couplings, forming carbon-carbon bonds with aryl halides. For instance, reaction with iodobenzene in the presence of palladium catalysts produces biaryls:

Ar-X+Et3SiCH2C6H4CH3Pd(0)Ar-Ar+Et3SiX\text{Ar-X} + \text{Et}_3\text{SiCH}_2\text{C}_6\text{H}_4\text{CH}_3 \xrightarrow{\text{Pd(0)}} \text{Ar-Ar}' + \text{Et}_3\text{SiX}

This method avoids toxic tin reagents, aligning with green chemistry principles.

Applications in Science and Industry

Organic Synthesis

  • Protecting Groups: The silicon moiety protects alcohols and amines during multi-step syntheses. For example, it shields hydroxyl groups in carbohydrate chemistry, enabling selective glycosylation.

  • Chiral Auxiliaries: The asymmetric silicon center induces enantioselectivity in aldol reactions, achieving up to 92% ee in prostaglandin syntheses.

Materials Science

  • Polymer Modification: Incorporating Triethyl[(4-methylphenyl)methyl]silane into polydimethylsiloxane (PDMS) enhances thermal stability, with decomposition temperatures increasing from 350°C to 420°C.

  • Surface Functionalization: Self-assembled monolayers (SAMs) on gold surfaces improve corrosion resistance by 40% compared to alkanethiols.

Table 2: Industrial Applications

ApplicationFunctionPerformance Metric
PDMS CompositesThermal StabilizerTdecomp=420CT_{\text{decomp}} = 420^\circ\text{C}
SAMs on GoldCorrosion Inhibitor40% Resistance Improvement
Pharmaceutical IntermediatesChiral Induction92% ee

Comparative Analysis with Related Silanes

Trimethylsilane (Me3SiH\text{Me}_3\text{SiH}Me3SiH)

While trimethylsilane is simpler and cheaper, its smaller methyl groups offer less steric protection, leading to faster hydrolysis rates (t1/2=2t_{1/2} = 2 h vs. 12 h for Triethyl[(4-methylphenyl)methyl]silane) .

Triisopropylsilane (iPr3SiH\text{iPr}_3\text{SiH}iPr3SiH)

The bulkier isopropyl groups in iPr3SiH\text{iPr}_3\text{SiH} hinder nucleophilic attacks but reduce solubility in polar solvents (log P=4.1P = 4.1 vs. 3.2 for Triethyl[(4-methylphenyl)methyl]silane).

Table 3: Silane Comparison

CompoundSolubility (log PP)Hydrolysis t1/2t_{1/2}
Triethyl[(4-methylphenyl)methyl]silane3.212 h
Trimethylsilane2.82 h
Triisopropylsilane4.124 h

Recent Research and Future Directions

Catalytic Innovations

Recent studies explore nickel-catalyzed C–H silylation using Triethyl[(4-methylphenyl)methyl]silane, enabling direct functionalization of arenes without directing groups. This method achieves 85% yield in the silylation of toluene, reducing synthetic steps by 30%.

Biomedical Applications

Preliminary trials indicate that silicon-containing dendrimers derived from this compound exhibit low cytotoxicity (IC50_{50} > 100 μM) and potential as drug delivery vehicles.

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